3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-bromobenzoyl-piperazine moiety at position 3 and a 3,4,5-trimethylpyrazole group at position 4. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-bacterial, anti-viral, and enzyme-inhibitory properties . Structural characterization of analogous compounds has been facilitated by crystallographic tools such as SHELX programs .
Properties
IUPAC Name |
(4-bromophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-4-6-18(22)7-5-17/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVINYAWMKUILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has drawn significant attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperazine ring, a bromobenzoyl group, and a pyrazole moiety. The molecular formula is , with a molecular weight of 366.26 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C17H19BrN4 |
| Molecular Weight | 366.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 113675-84-6 |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:
Antitumor Activity
Research indicates that compounds containing pyrazole and piperazine structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit COX enzymes, which play a crucial role in inflammatory processes. Preliminary findings suggest that it may act as a selective COX-2 inhibitor .
Antimicrobial Activity
The antimicrobial properties of related pyrazole compounds have been documented extensively. Compounds with similar structures have demonstrated bacteriostatic effects against resistant strains of bacteria, including MRSA . Further studies are warranted to evaluate the specific antimicrobial efficacy of this compound.
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity. For example, the piperazine moiety is known for its ability to bind to neurotransmitter receptors .
- Signal Transduction Pathways : It may influence various signal transduction pathways critical for cell proliferation and survival .
- Structure-Activity Relationship (SAR) : The presence of the bromine atom in the structure may enhance reactivity and selectivity towards biological targets, making it a valuable candidate for further drug development .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of similar compounds:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties . Its structure allows it to interact with biological targets, potentially modulating various biochemical pathways.
Case Studies:
- Anticancer Activity: Research has shown that compounds with similar piperazine and pyrazole moieties exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Antimicrobial Properties: Preliminary studies indicate that the bromobenzoyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Drug Development
The unique combination of piperazine and pyridazine rings in this compound makes it a valuable scaffold for drug design. It can serve as a lead compound in the development of new therapeutic agents targeting specific diseases.
Applications in Drug Development:
- Targeting CNS Disorders: The piperazine moiety is known for its ability to cross the blood-brain barrier, making this compound a potential candidate for treating central nervous system disorders.
- Antidepressant and Anxiolytic Effects: Compounds with similar structures have been studied for their effects on serotonin receptors, indicating potential applications in treating depression and anxiety.
Material Science
The compound's unique chemical structure allows it to be used in the development of new materials, particularly in polymers and coatings where specific chemical properties are desired.
Potential Applications:
- Polymer Synthesis: The bromine atom can be utilized in further chemical reactions to create functionalized polymers with specific properties.
- Coatings and Adhesives: The compound may enhance the performance of coatings due to its stability and reactivity.
Comparison with Similar Compounds
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one
- Core Structure: Pyridazinone (oxidized pyridazine) with a 4-chlorophenyl-piperazine substituent.
- Key Differences: The pyridazinone core introduces a ketone group, increasing polarity compared to the parent pyridazine. Substitution with a chlorophenyl group (vs. bromobenzoyl) reduces steric bulk and alters electronic properties.
- Activity : Demonstrated inhibitory effects against acetylcholinesterase, likely due to the chlorophenyl-piperazine motif’s interaction with enzyme active sites .
3-((4-(6-Bromo-2-(4-(4-(2-Methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
- Core Structure : Imidazo[4,5-b]pyridine with a bromo-substituted aromatic system and a methoxyethyl-piperazine side chain.
- Key Differences :
- The imidazo-pyridine core provides a planar structure for kinase binding, contrasting with the pyridazine’s linear heterocycle.
- Methoxyethyl-piperazine enhances solubility but reduces lipophilicity compared to bromobenzoyl.
- Activity : Potent kinase inhibitor targeting ATP-binding domains, with selectivity influenced by the methoxyethyl group .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Core Structure : Fused pyrazole-triazole-pyrimidine system.
- Key Differences :
- The triazolo-pyrimidine core enables π-π stacking with nucleic acids or enzymes, unlike the pyridazine’s simpler π-system.
- Absence of a piperazine side chain limits flexibility and receptor interaction diversity.
- Activity : Exhibits isomerization-dependent modulation of anti-proliferative activity, highlighting the role of fused heterocycles in DNA intercalation .
Comparative Data Table
Key Research Findings
Substituent Effects on Bioactivity :
- The bromobenzoyl group in the target compound enhances lipophilicity and binding affinity to hydrophobic enzyme pockets compared to chlorophenyl or methoxyethyl analogues .
- Trimethylpyrazole improves metabolic stability over unsubstituted pyrazoles, as seen in isomerization-prone pyrazolo-triazolopyrimidines .
Core Heterocycle Influence :
- Pyridazine derivatives exhibit broader enzyme inhibition (e.g., anti-bacterial) due to their smaller size and flexibility, while fused systems like imidazo-pyridine or triazolo-pyrimidine show niche kinase or anti-proliferative activity .
Crystallographic Insights :
- Structural optimization of analogues relies on tools like SHELX for resolving piperazine conformations and substituent orientations, critical for activity .
Q & A
Basic: What synthetic strategies are commonly employed to prepare pyridazine derivatives with piperazine and heteroaryl substituents?
Methodological Answer:
Pyridazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, the piperazine moiety can be introduced via a Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) using activated pyridazine precursors. The heteroaryl group (e.g., 3,4,5-trimethylpyrazole) may be appended via Suzuki-Miyaura coupling if a halogenated pyridazine intermediate is available . Key steps include:
- Halogenation : Pyridazine rings are activated at specific positions (e.g., 3- and 6-) for substitution.
- Coupling Reactions : Piperazine and pyrazole groups are introduced sequentially under palladium catalysis or thermal conditions.
- Purification : Column chromatography or recrystallization ensures purity, validated by HPLC (>95%) and NMR (e.g., verifying bromobenzoyl integration at δ 7.6–8.0 ppm) .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, pyrazole methyl groups at δ 1.8–2.3 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C23H24BrN7O: ~526.1 Da).
- HPLC/UPLC : Quantifies purity (>98% via reverse-phase C18 column, UV detection at 254 nm).
- X-ray Crystallography (if crystalline): Resolves bond angles and torsional strain in the piperazine-pyridazine linkage .
Advanced: How can computational methods accelerate reaction optimization for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. For example:
- Reaction Path Searches : Identify energetically favorable pathways for piperazine coupling.
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to reduce side reactions.
- Machine Learning : Train models on existing pyridazine synthesis data to predict optimal temperatures/catalysts.
This approach reduces trial-and-error, as demonstrated in ICReDD’s workflow for similar heterocycles .
Advanced: How do structural modifications in the piperazine or pyrazole moieties influence bioactivity?
Methodological Answer:
- Piperazine Modifications : Replacing bromobenzoyl with chlorobenzoyl (as in ) alters lipophilicity (logP) and receptor binding.
- Pyrazole Substituents : Methyl groups at 3,4,5-positions enhance steric bulk, potentially improving selectivity for kinase targets.
- SAR Studies : Compare IC50 values against analogs (e.g., antiplatelet activity in ) using assays like ADP-induced aggregation. Statistical tools (ANOVA) quantify significance of structural changes .
Advanced: What experimental design strategies minimize variability in bioactivity assays?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., concentration, incubation time) with minimal runs. For instance, a 2^3 design evaluates dose-response relationships efficiently.
- Positive/Negative Controls : Include reference compounds (e.g., clopidogrel for antiplatelet assays) to normalize data.
- Replicates : Triplicate measurements reduce noise; outliers are assessed via Grubbs’ test.
This methodology is validated in optimization studies for pyridazine-based inhibitors .
Advanced: How should researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Meta-Analysis : Compile data from analogs (e.g., anti-inotropic vs. antiviral activities in ) to identify trends.
- Structural Overlays : Use molecular docking (AutoDock Vina) to compare binding modes. Contradictions may arise from off-target interactions.
- Kinetic Studies : Measure association/dissociation rates (SPR/BLI) to distinguish potency (IC50) from binding stability (Kd).
Cross-referencing with crystallographic data (e.g., ) clarifies steric vs. electronic effects .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Trapping : Isolate unstable intermediates (e.g., halogenated pyridazine) via flash chromatography.
- Catalyst Screening : Test Pd/Xantphos vs. Pd/BINAP systems for coupling efficiency.
- In Situ Monitoring : ReactIR tracks reaction progress (e.g., disappearance of starting material carbonyl peaks at ~1700 cm⁻¹).
highlights similar optimizations for ethyl pyridazine carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
